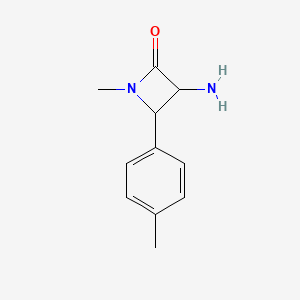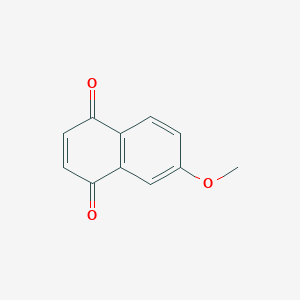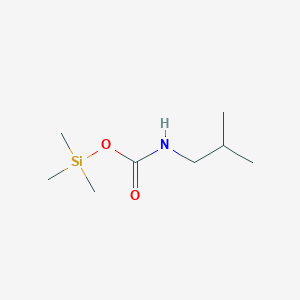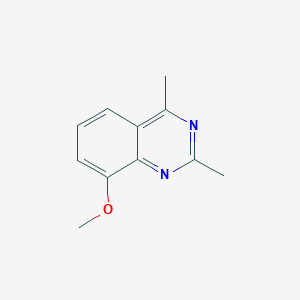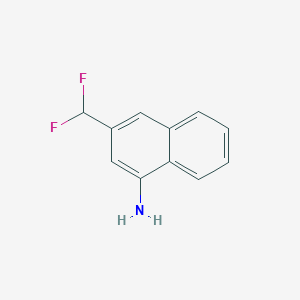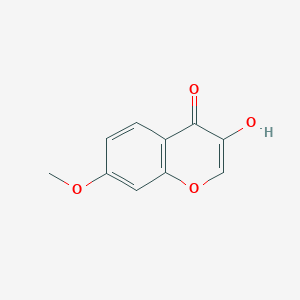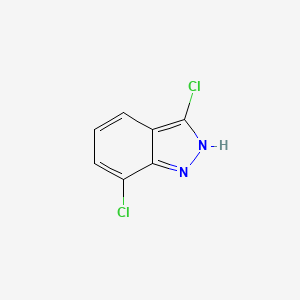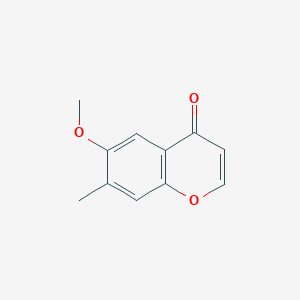
1-Ethyl-7-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-methoxynaphthalene is an organic compound belonging to the naphthalene family Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings This particular compound is characterized by an ethyl group at the first position and a methoxy group at the seventh position on the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Ethyl-7-methoxynaphthalene can be achieved through several methods. One common synthetic route involves the alkylation of 7-methoxynaphthalene with ethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride. Another method involves the use of Grignard reagents, where 7-methoxynaphthalene is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired product.
Industrial production methods may involve the continuous flow of reactants through a reactor, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the aromatic ring towards electrophiles. For example, nitration with nitric acid can introduce nitro groups at specific positions on the ring.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-7-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-7-methoxynaphthalene involves its interaction with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Ethyl-7-methoxynaphthalene can be compared with other naphthalene derivatives such as 1-Ethyl-7-hydroxynaphthalene and 1-Ethyl-7-aminonaphthalene. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the methoxy group in this compound makes it unique in terms of its electron-donating properties and its influence on the aromatic ring’s reactivity.
Similar compounds include:
- 1-Ethyl-7-hydroxynaphthalene
- 1-Ethyl-7-aminonaphthalene
- 1-Methoxynaphthalene
Propriétés
Formule moléculaire |
C13H14O |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-ethyl-7-methoxynaphthalene |
InChI |
InChI=1S/C13H14O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h4-9H,3H2,1-2H3 |
Clé InChI |
IZOJENZMNYQGIR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


